Propargyl methacrylate

Descripción

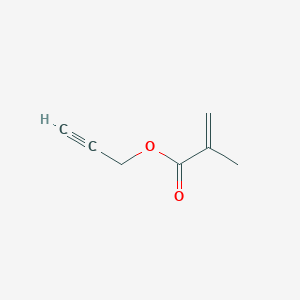

Structure

3D Structure

Propiedades

IUPAC Name |

prop-2-ynyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-4-5-9-7(8)6(2)3/h1H,2,5H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAWASVJOPLHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30756-20-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30756-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8065666 | |

| Record name | 2-Propynyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13861-22-8 | |

| Record name | Propargyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13861-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propargyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013861228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propynyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prop-2-ynyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7MJ2445SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Propargyl Methacrylate Monomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl methacrylate (B99206) is a versatile monomer that plays a crucial role in the development of advanced polymers and biomaterials. Its unique structure, featuring both a polymerizable methacrylate group and a reactive alkyne functionality, makes it an ideal building block for creating materials with tailored properties. The alkyne group allows for post-polymerization modification via highly efficient "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. This enables the straightforward introduction of various functionalities, including bioactive molecules, targeting ligands, and imaging agents, which is of significant interest in drug delivery, tissue engineering, and diagnostics.[1][2] This guide provides a detailed overview of the synthesis, purification, and characterization of propargyl methacrylate monomer.

Synthesis Methods

The most common and efficient method for synthesizing this compound is the esterification of propargyl alcohol with methacryloyl chloride in the presence of a base. This reaction is favored for its high yield and relatively mild conditions. Alternative methods, such as Fischer and Steglich esterification, offer different approaches that may be advantageous under specific circumstances, for example, when dealing with acid-sensitive substrates.

Primary Synthesis Route: Acylation with Methacryloyl Chloride

This method involves the reaction of propargyl alcohol with methacryloyl chloride using a tertiary amine base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Materials:

-

Propargyl alcohol

-

Methacryloyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of propargyl alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, cooled in an ice bath, add methacryloyl chloride (1.05 eq) dropwise via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Alternative Synthesis Routes

While the acylation with methacryloyl chloride is prevalent, other esterification methods can be employed.

-

Fischer Esterification: This method involves the direct acid-catalyzed esterification of methacrylic acid with propargyl alcohol.[3][4][5][6] An excess of the alcohol is often used to drive the equilibrium towards the product, and a strong acid catalyst like sulfuric acid is typically required.[3][4][5][6] Water removal is also crucial for achieving high yields.[3][4][5][6]

-

Steglich Esterification: For substrates that are sensitive to acidic conditions, the Steglich esterification offers a milder alternative.[7][8][9] This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[7][8][9] The reaction proceeds under neutral conditions and generally gives high yields.[7][8][9]

Purification

The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and any polymerization inhibitors. The primary method for purification is vacuum distillation.

Purification Protocol (Vacuum Distillation):

-

Set up a vacuum distillation apparatus.

-

Add a polymerization inhibitor (e.g., hydroquinone) to the crude product to prevent polymerization at elevated temperatures.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction distilling at the appropriate boiling point and pressure. The boiling point of this compound is reported to be in the range of 149-151 °C at atmospheric pressure.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₈O₂ |

| Molecular Weight | 124.14 g/mol |

| Appearance | Colorless to pale yellow liquid[10] |

| Boiling Point | 149-151 °C |

| Purity | ≥97-98% (commercially available)[10][11] |

Characterization Data

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3293 | ≡C-H stretching |

| 2130 | C≡C stretching |

| 1715-1730 | C=O stretching (ester) |

| 1635 | C=C stretching (alkene) |

| 1160 | C-O stretching (ester) |

¹H NMR Spectroscopy (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.15 | s | 1H | CH ₂=C(CH₃)- (cis to C=O) |

| 5.60 | s | 1H | CH ₂=C(CH₃)- (trans to C=O) |

| 4.75 | d, J = 2.4 Hz | 2H | -O-CH ₂-C≡CH |

| 2.50 | t, J = 2.4 Hz | 1H | -C≡CH |

| 1.95 | s | 3H | -C(CH ₃)=CH₂ |

¹³C NMR Spectroscopy (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 166.5 | C =O |

| 135.8 | -C (CH₃)=CH₂ |

| 126.5 | -C(CH₃)=C H₂ |

| 77.4 | -C≡C H |

| 75.0 | -C ≡CH |

| 52.5 | -O-C H₂- |

| 18.2 | -C H₃ |

Mandatory Visualization

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via the acylation of propargyl alcohol with methacryloyl chloride is a robust and well-established method. Proper purification by vacuum distillation is essential to obtain a high-purity monomer suitable for polymerization and subsequent applications in drug development and materials science. The characterization data provided in this guide can be used to confirm the successful synthesis and purity of the final product. The versatility of this monomer, owing to its "clickable" alkyne functionality, ensures its continued importance in the development of innovative functional materials.

References

- 1. rsc.org [rsc.org]

- 2. This compound | 13861-22-8 [chemicalbook.com]

- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. This compound = 98.0 , contains 200 ppm MEHQ as inhibitor 13861-22-8 [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

Propargyl methacrylate solubility in common solvents

An In-Depth Technical Guide to the Solubility of Propargyl Methacrylate (B99206)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propargyl methacrylate in common laboratory solvents. Due to its terminal alkyne group, this compound is a critical monomer for the synthesis of functional polymers via "click chemistry," enabling applications in drug delivery, biomaterials, and advanced materials science. Understanding its solubility is paramount for reaction setup, purification, and polymer processing.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₂ | [1][2] |

| Molecular Weight | 124.14 g/mol | [1][2][3] |

| Density | 0.986 g/cm³ | [1][2] |

| Boiling Point | 149-151 °C | [1] |

| Flash Point | 48-49 °C | [1][4][5] |

| Refractive Index | 1.4500 | [1] |

| CAS Number | 13861-22-8 | [1][2][3] |

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. This is common for specialty monomers where such data is typically generated in-house as needed for specific applications. However, based on chemical supplier safety data sheets, patent literature, and general chemical principles ("like dissolves like"), a qualitative solubility profile can be established.

The ester and methacrylate groups provide some polarity, while the hydrocarbon backbone and alkyne group are nonpolar in nature. This amphiphilic character influences its solubility.

Table 2.1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Name | Solubility/Miscibility | Reference / Rationale |

| Protic | Water | Immiscible | [1] |

| Methanol | Likely Soluble | Similar polarity to other alcohols. | |

| Ethanol | Likely Soluble | Propargyl alcohol is miscible with most polar organic solvents.[6] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [7] |

| Acetone | Likely Soluble | Copolymers show solubility.[8] A common solvent for methacrylates.[9] | |

| Tetrahydrofuran (THF) | Likely Soluble | A common solvent for methacrylates.[9] | |

| Nonpolar | Toluene | Likely Soluble | Copolymers show solubility.[8] |

| Dichloromethane (DCM) | Likely Soluble | A common solvent for methacrylate copolymers.[10] | |

| Hexane | Likely Limited Solubility | Polarity mismatch. | |

| Chlorinated | Chloroform | Likely Soluble | A common solvent for methacrylate polymers.[9] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general protocol can be adapted. This procedure outlines both a qualitative miscibility test and a quantitative gravimetric method for determining the solubility of a liquid monomer like this compound.

Materials and Equipment

-

This compound (solute)

-

Selected solvents

-

Calibrated analytical balance (±0.1 mg)

-

Glass vials or test tubes with caps (B75204) (e.g., 10 mL)

-

Graduated cylinders or pipettes for solvent measurement

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Spatula or micropipette for adding solute

-

Thermometer

Part A: Qualitative Miscibility Test

-

Preparation : Label a series of clean, dry test tubes for each solvent to be tested.

-

Solvent Addition : Add 2 mL of a chosen solvent to the corresponding test tube.

-

Solute Addition : Add 2 mL of this compound to the same test tube.

-

Mixing : Cap the test tube and shake vigorously for 30-60 seconds.[11]

-

Observation : Allow the mixture to stand for 1-2 minutes and observe.

-

Record : Record the observations for each solvent.

Part B: Quantitative Solubility Determination (Gravimetric Method)

This method is suitable for determining the solubility of a sparingly or partially soluble solute.

-

Preparation : Place a known volume (e.g., 5.0 mL) of the desired solvent into a pre-weighed glass vial. Record the initial mass of the vial and solvent.[4]

-

Temperature Control : Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.

-

Saturated Solution Preparation : Add small, known amounts of this compound to the solvent. After each addition, cap the vial and mix thoroughly (e.g., using a vortex mixer) until the solute dissolves completely.[3][4]

-

Reaching Saturation : Continue adding the solute incrementally until a small amount of undissolved this compound persists as a separate phase, indicating that the solution is saturated.

-

Equilibration : Let the saturated mixture equilibrate in the constant temperature bath for several hours (or overnight) with gentle stirring to ensure equilibrium is reached.

-

Sampling : Carefully take a known mass of the clear, supernatant liquid (the saturated solution) and transfer it to a new, pre-weighed vial. Record the exact mass of the aliquot removed.

-

Solvent Evaporation : Evaporate the solvent from the aliquot under reduced pressure or in a fume hood until a constant mass is achieved. The remaining mass is the dissolved this compound.

-

Calculation : Calculate the solubility using the following formula:

-

Solubility (g / 100 g solvent) = (Mass of dissolved solute / Mass of solvent in aliquot) × 100

-

Application Workflow: Post-Polymerization Modification via Click Chemistry

This compound is frequently used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce well-defined polymers with pendant alkyne groups. These alkyne groups serve as handles for subsequent functionalization using highly efficient "click" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[13] This allows for the precise attachment of various molecules, including drugs, peptides, or imaging agents, to the polymer backbone.

Caption: Workflow for creating functional polymers using this compound.

This diagram illustrates the two-step process common in drug delivery and material science applications. First, RAFT polymerization is used to create a polymer with reactive alkyne side chains. Second, a molecule of interest with an azide (B81097) group is "clicked" onto the polymer backbone via a copper-catalyzed reaction.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. The Use of Click-Type Reactions in the Preparation of Thermosets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Versatility of alkyne-modified poly(glycidyl methacrylate) layers for click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.ws [chem.ws]

- 11. Miscibility - Wikipedia [en.wikipedia.org]

- 12. SET-RAFT Polymerization of Progargyl Methacrylate and a One-Pot/One-Step Preparation of Side-chain Functionalized Polymers via Combination of SET-RAFT and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Profile of Propargyl Methacrylate: A Technical Guide

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic data for propargyl methacrylate (B99206), a key monomer in the synthesis of functionalized polymers. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic characteristics of the compound, alongside standardized experimental protocols for data acquisition.

Introduction

Propargyl methacrylate is a versatile bifunctional monomer containing both a methacrylate group amenable to radical polymerization and a terminal alkyne group suitable for "click" chemistry modifications, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. This dual reactivity makes it a valuable building block for advanced polymers with applications in biosensing, drug delivery, and material science. Accurate spectroscopic characterization is crucial for confirming the structure and purity of the monomer and for monitoring its incorporation into polymeric systems.

Spectroscopic Data

The following sections present the core ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for this compound. The data is summarized in tabular format for clarity and ease of reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Assignment (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH₂ (cis to C=O) | 6.13 | s | - |

| =CH₂ (trans to C=O) | 5.60 | s | - |

| O-CH₂ | 4.71 | d | 2.4 |

| C≡CH | 2.50 | t | 2.4 |

| C-CH₃ | 1.95 | s | - |

Note: s = singlet, d = doublet, t = triplet. The solvent used for these measurements is typically deuterated chloroform (B151607) (CDCl₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum identifies the different carbon environments in this compound.

| Assignment (Carbon) | Chemical Shift (δ, ppm) |

| C=O (Ester) | 166.5 |

| C=CH₂ (Methacrylate) | 135.8 |

| C=CH₂ (Methacrylate) | 126.5 |

| C≡CH | 77.6 |

| C≡CH | 75.0 |

| O-CH₂ | 52.3 |

| C-CH₃ | 18.2 |

Note: The solvent used for these measurements is typically deuterated chloroform (CDCl₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the characteristic vibrational modes of the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

| 3293 | ≡C-H stretch (alkyne) | Strong |

| 2935 | C-H stretch (aliphatic -CH₂, -CH₃) | Medium |

| 2130 | C≡C stretch (alkyne) | Medium-Weak |

| 1740 | C=O stretch (ester carbonyl) | Strong |

| 1636 | C=C stretch (alkene) | Strong |

| 1155, 1107 | C-O stretch (ester) | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

The final volume in the NMR tube should be sufficient to cover the detection region of the probe, typically around 4-5 cm in height.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

-

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

If a pressure arm is available, lower it to ensure good contact between the liquid sample and the crystal.

Data Acquisition:

-

Acquire the sample spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Visualization

The chemical structure of this compound and the assignment of its constituent atoms are presented below. This diagram aids in the correlation of the spectroscopic data with the molecular structure.

Caption: Chemical structure of this compound.

This guide provides foundational spectroscopic information for this compound, facilitating its identification, quality control, and use in further research and development.

The Versatility of Alkyne-Functionalized Polymers: A Technical Guide to Core Applications

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of alkyne-functionalized polymers.

The introduction of alkyne functionalities into polymer structures has unlocked a vast array of possibilities across numerous scientific disciplines. The ability to easily and efficiently modify these polymers through "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions, has positioned them as a cornerstone for the development of advanced materials and biomedical platforms. This technical guide delves into the core applications of alkyne-functionalized polymers, providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key workflows and pathways.

Core Applications and Advantages

Alkyne-functionalized polymers serve as versatile platforms for a multitude of applications, primarily due to the bio-orthogonal nature of the alkyne group, which allows for specific chemical modifications in complex biological environments without interfering with native biochemical processes.

Key Application Areas:

-

Drug Delivery: Alkyne-functionalized polymers can be formulated into nanoparticles, micelles, or hydrogels for the controlled and targeted delivery of therapeutic agents. The alkyne groups allow for the attachment of targeting ligands, imaging agents, and the drug payload itself.

-

Bioimaging and Diagnostics: The conjugation of fluorescent dyes or other imaging moieties to alkyne-functionalized polymers enables their use as probes for in vitro and in vivo imaging. This is particularly valuable for tracking drug delivery systems and understanding their biodistribution.

-

Tissue Engineering: Alkyne-functionalized polymers can be crosslinked to form biocompatible and biodegradable scaffolds that support cell growth and tissue regeneration. The mechanical properties of these scaffolds can be tuned for specific applications.

-

Materials Science: The ability to precisely control the functionalization and crosslinking of alkyne-containing polymers has led to the development of advanced materials with tailored properties, including antifouling surfaces, conductive polymers, and soft elastomers.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on alkyne-functionalized polymers, providing a basis for comparison and material selection.

Table 1: Drug Loading and Release in Alkyne-Functionalized Polymer Systems

| Polymer System | Therapeutic Agent | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Release Profile | Reference |

| Alkyne-functionalized Star Polymer Micelles | Doxorubicin | 7.3 - 37.6 | >90 | pH-responsive (accelerated at pH 5.0) | |

| Alkyne-functionalized PLA-g-Ptx/PEG | Paclitaxel | ~23.2 | Not Reported | Sustained release | |

| Functionalized Multiwalled Carbon Nanotubes | 6-Mercaptopurine | ~65 | ~65 | Controlled release over 20 hours | |

| Cationic/Anionic Polyurethanes | Ciprofloxacin | Not Reported | Not Reported | pH-dependent release |

Table 2: Mechanical Properties of Alkyne-Functionalized Polymers

| Polymer System | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Photo-crosslinked 20% PAPS Elastomer | 0.2 - 0.7 | Not Reported | >100 | |

| Thiol-yne Crosslinked PEG Hydrogel | 0.0002 - 0.007 | Not Reported | Not Reported | |

| Anhydride Functionalized Isoprene Rubber | 0.45 | Not Reported | ~300 | |

| Alkyne-based Stereo Elastomers | Tunable | Tunable | Not Reported |

Table 3: Biocompatibility of Alkyne-Functionalized Polymers

| Polymer System | Cell Line | Assay | Result | Reference |

| Photo-crosslinked PAPS | HUAECs | MTT Assay | No significant difference in metabolic activity compared to control. | |

| Bio-based Polyurethane | MRC-5 | Cell Viability | 98% ± 12% cell viability after 24 hours. | |

| Chitosan/PNIPAM Hydrogel | hMSCs | Biocompatibility | >95% compatibility after 24 hours. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of alkyne-functionalized polymers.

Synthesis of Poly[(alkyne-serinol)-ran-(propanediol-co-sebacate)] (PAPS)

This protocol describes the synthesis of an alkyne-functionalized biodegradable polyester, PAPS, via melt polycondensation.

Materials:

-

Serinol

-

Methyl 5-hexynoate

-

Sebacic acid

-

Nitrogen gas

Procedure:

-

Synthesis of Alkyne-Functionalized Serinol Monomer (AK):

-

Add equimolar amounts of serinol and methyl 5-hexynoate to a round-bottom flask.

-

Stir the mixture under a nitrogen atmosphere for 25 hours.

-

Purify the resulting crude oil by recrystallization from ethyl acetate (B1210297) followed by flash chromatography (ethyl acetate/methanol) to obtain a white solid.

-

-

Synthesis of PAPS:

-

Add sebacic acid and 1,3-propanediol to a three-neck round-bottom flask equipped with a gas adapter and a condenser.

-

Heat the mixture to 135°C to form a melt and stir under nitrogen for 24 hours.

-

Apply a vacuum and continue stirring at 135°C for another 24 hours.

-

Add the desired molar percentage of the alkyne-serinol monomer (AK) along with acetone to the reaction.

-

Reflux the mixture to ensure all sublimed species are returned to the reaction.

-

Distill off the acetone.

-

Stir the melt at 135°C under nitrogen for 24 hours, followed by 24 hours under vacuum.

-

Cool the mixture to obtain the solid PAPS polymer.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Polymer Functionalization

This protocol outlines a general procedure for the "click" functionalization of an alkyne-containing polymer with an azide-bearing molecule.

Materials:

-

Alkyne-functionalized polymer

-

Azide-functionalized molecule (e.g., fluorescent dye, targeting ligand)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMF, DMSO, water/t-butanol mixture)

Procedure:

-

Dissolve the alkyne-functionalized polymer and a molar excess of the azide-functionalized molecule in the chosen solvent.

-

Prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

-

Add the CuSO₄·5H₂O solution to the polymer/azide mixture.

-

Add the sodium ascorbate solution to initiate the reaction. The solution will typically change color.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Purify the functionalized polymer by dialysis against a suitable solvent to remove unreacted small molecules and the copper catalyst.

-

Lyophilize the purified polymer to obtain a solid product.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway relevant to the application of alkyne-functionalized polymers in cancer therapy.

Caption: Synthesis and functionalization workflow for PAPS polymer.

Caption: Workflow for preparing targeted drug delivery nanoparticles.

Caption: Doxorubicin-induced apoptosis pathway in cancer cells.

Conclusion and Future Outlook

Alkyne-functionalized polymers represent a powerful and versatile class of materials with significant potential to drive innovation in medicine and materials science. The ease of their synthesis and the efficiency of "click" chemistry for post-polymerization modification allow for the creation of highly tailored and multifunctional constructs. Future research will likely focus on the development of more complex polymer architectures, the exploration of novel "click" reactions, and the translation of these advanced materials from the laboratory to clinical and industrial applications. The continued development of stimuli-responsive systems and polymers with precisely controlled degradability will further expand the utility of alkyne-functionalized polymers in areas such as personalized medicine and smart materials.

An In-depth Technical Guide to Click Chemistry with Propargyl Methacrylate for Researchers, Scientists, and Drug Development Professionals

Introduction to the "Click" Phenomenon with Propargyl Methacrylate (B99206)

Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are rapid, efficient, and specific, yielding high product conversion with minimal byproducts.[1] Among the most prominent click reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly reliable method for forming a stable triazole linkage between an azide (B81097) and a terminal alkyne.[2] Propargyl methacrylate (PMA), a commercially available monomer, has emerged as a critical building block in this field. Its structure incorporates a terminal alkyne group, making it an ideal candidate for CuAAC, and a polymerizable methacrylate group, allowing for its incorporation into a wide array of polymer architectures.

This guide provides a comprehensive technical overview of the use of this compound in click chemistry, focusing on its application in the synthesis of functional polymers for drug delivery and bioconjugation. Detailed experimental protocols, quantitative data, and visual workflows are presented to aid researchers in harnessing the power of this versatile monomer.

Synthesis of "Clickable" Polymers: The Role of this compound

The creation of polymers bearing pendant alkyne groups is the first step towards a "clickable" platform. This compound can be readily polymerized or copolymerized using controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to yield well-defined polymers with predictable molecular weights and low polydispersity.[3]

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP allows for the synthesis of poly(this compound) (PPMA) with controlled molecular weight and narrow molecular weight distribution. Often, to prevent potential side reactions with the alkyne group during polymerization, a protected form of PMA, such as trimethylsilylthis compound (TMSPMA), is used. The protecting group is then removed post-polymerization to reveal the reactive alkyne.[3]

Experimental Protocol: ATRP of Trimethylsilylthis compound (TMSPMA)

This protocol describes a typical lab-scale synthesis of poly(trimethylsilylthis compound).

Materials:

-

Trimethylsilylthis compound (TMSPMA) (monomer)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Penta-methyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (B1667542) (solvent)

-

Methanol (for precipitation)

-

Basic alumina (B75360)

-

Tetrahydrofuran (THF)

-

Glacial acetic acid

Procedure:

-

Purification: Purify TMSPMA by passing it through a basic alumina column to remove the inhibitor. Purify anisole and PMDETA by distillation.

-

Reaction Setup: In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by three freeze-pump-thaw cycles.

-

Addition of Reagents: Under an inert atmosphere, add anisole, PMDETA, and TMSPMA to the flask.

-

Initiation: Add the initiator, EBiB, to the reaction mixture.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir. Monitor the reaction progress by taking samples for ¹H NMR analysis to determine monomer conversion.

-

Termination and Purification: After reaching the desired conversion, terminate the polymerization by exposing the reaction mixture to air. Dilute the polymer solution with THF and pass it through a neutral alumina column to remove the copper catalyst.

-

Precipitation: Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

-

Drying: Collect the precipitated polymer and dry it under vacuum to a constant weight.

Deprotection of Poly(trimethylsilylthis compound) (PTMSPMA) to Poly(this compound) (PPMA):

-

Dissolve the PTMSPMA polymer and glacial acetic acid in THF.

-

Purge the solution with nitrogen and then cool it.

-

Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) solution dropwise.

-

Stir the reaction at room temperature and monitor the deprotection by ¹H NMR.

-

After completion, precipitate the PPMA in cold methanol, filter, and dry under vacuum.[3]

Quantitative Data for ATRP of Methacrylate Copolymers

The following table summarizes typical molecular weight and polydispersity index (PDI) data for copolymers synthesized via ATRP.

| Polymer Composition | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Poly(methyl methacrylate-co-trimethylsilylthis compound) | 31,500 | 1.17 | [3] |

| Poly(styrene)-graft-poly(butyl acrylate) | 134,000 | 1.15 | [4] |

| Poly(2-(2-bromopropionyloxy)ethyl acrylate) | 27,300 | 2.3 | [4] |

Table 1: Representative molecular weight and PDI values for polymers synthesized via ATRP.

Experimental Workflow for ATRP Synthesis of PPMA

Caption: Workflow for the synthesis of poly(this compound) via ATRP.

Functionalization of PPMA via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The pendant alkyne groups on the PPMA backbone serve as handles for post-polymerization modification via CuAAC. This reaction allows for the covalent attachment of a wide variety of azide-containing molecules, including fluorescent dyes, targeting ligands, drugs, and biomolecules.

General Experimental Protocol for CuAAC on PPMA

This protocol provides a general procedure for the click functionalization of PPMA.

Materials:

-

Poly(this compound) (PPMA)

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a mixture with water)

Procedure:

-

Dissolution: Dissolve PPMA and the azide-functionalized molecule in the chosen solvent in a reaction vessel.

-

Catalyst Preparation: Prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

-

Reaction Initiation: Add the CuSO₄·5H₂O solution to the polymer solution, followed by the sodium ascorbate solution. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactants and their concentrations. Monitor the reaction progress by techniques such as FTIR (disappearance of the azide peak at ~2100 cm⁻¹) or ¹H NMR (appearance of the triazole proton peak at ~7.5-8.5 ppm).

-

Purification: After the reaction is complete, purify the functionalized polymer. This can be achieved by dialysis against a suitable solvent to remove the copper catalyst and excess reagents, followed by precipitation or lyophilization.

Quantitative Data for CuAAC Reactions

The CuAAC reaction is known for its high efficiency, often achieving quantitative conversion. The table below provides representative data for CuAAC reactions.

| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| O-propargyl-APAP | 3-azidopropan-1-ol | CuSO₄/NaAsc | t-BuOH:H₂O (1:1) | 18 | 83 | [5] |

| O-propargyl-APAP | 3-azidopropan-1-ol | CuBr(PPh₃)₃ | Dichloromethane | 1 | 98 | [5] |

| Poly[(methyl acrylate)-co-(5-azido-1-pentene)] | Propargyl benzoate | CuSO₄·5H₂O/NaAsc | THF | - | Quantitative | [6] |

Table 2: Representative reaction conditions and yields for CuAAC reactions.

Logical Relationship for CuAAC Functionalization

Caption: Logical diagram of CuAAC functionalization of PPMA.

Applications in Drug Development and Research

The ability to precisely functionalize polymers using click chemistry with this compound opens up a vast range of applications in drug delivery, diagnostics, and fundamental biological research.

Targeted Drug Delivery to Cancer Cells

PMA-based polymers can be formulated into nanoparticles and functionalized with targeting ligands (e.g., folic acid, antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells.[7][8] This active targeting strategy enhances the accumulation of the drug-loaded nanoparticles at the tumor site, thereby increasing therapeutic efficacy and reducing off-target toxicity.[9]

Signaling Pathway: EGFR-Targeted Nanoparticle Delivery

One common strategy involves targeting the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers and plays a crucial role in cell proliferation and survival through pathways like the ERK/MAPK and PI3K/Akt signaling cascades.[10]

Caption: EGFR signaling pathway targeted by a PMA-based nanoparticle.

Quantitative Data on Cellular Uptake

The efficiency of nanoparticle uptake by cells is a critical parameter in drug delivery. Studies have shown that the uptake is dependent on factors like nanoparticle size, surface charge, and the presence of targeting ligands.

| Nanoparticle Type | Cell Line | Uptake Efficiency (%) | Reference |

| Positively charged AuNPs | Caco-2 | High | [11] |

| Negatively charged AuNPs | Caco-2 | Moderate | [11] |

| Neutral AuNPs | Caco-2 | Low | [11] |

| PNIPAM-AuNPs (hydrophobic) | Caco-2 | ~8% (after 2h) | [11] |

Table 3: Representative cellular uptake efficiencies of nanoparticles.

Bioimaging and Diagnostics

By clicking fluorescent dyes onto a PPMA backbone, researchers can create highly fluorescent probes for cellular and in vivo imaging. These probes can be further functionalized with targeting moieties to visualize specific cell types or biological processes.

Experimental Workflow for Bioconjugation and Cellular Imaging

Caption: Workflow for synthesis and application of a PPMA-based imaging probe.

Conclusion

This compound is a powerful and versatile monomer for the synthesis of functional polymers via click chemistry. Its ability to be incorporated into well-defined polymer architectures through techniques like ATRP, combined with the high efficiency and specificity of the CuAAC reaction, provides a robust platform for the development of advanced materials for drug delivery, diagnostics, and various other biomedical applications. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to explore the vast potential of this compound in their own work. As our understanding of biological systems and materials science continues to grow, the applications of this "clickable" monomer are poised to expand even further.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. d.lib.msu.edu [d.lib.msu.edu]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 8. Nanoparticle-based drug delivery systems targeting cancer cell surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Stability and Storage of Propargyl Methacrylate Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propargyl methacrylate (B99206) is a versatile monomer increasingly utilized in the synthesis of advanced polymers for biomedical applications, including drug delivery systems and functional biomaterials. Its terminal alkyne and methacrylate groups allow for sequential "click" chemistry and radical polymerization, respectively, enabling the creation of complex and highly functionalized macromolecular architectures. However, the inherent reactivity of these functional groups also presents significant challenges regarding the monomer's stability and storage. This technical guide provides an in-depth overview of the stability profile of propargyl methacrylate, recommended storage conditions, and methodologies for its handling and analysis to ensure its integrity for research and development applications.

Physicochemical Properties and Recommended Storage

Proper storage is paramount to prevent premature polymerization and degradation of this compound. The monomer is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[1][2]

| Property | Value | Citation(s) |

| Appearance | Colorless to pale yellow liquid | |

| CAS Number | 13861-22-8 | |

| Molecular Formula | C₇H₈O₂ | |

| Molecular Weight | 124.14 g/mol | |

| Boiling Point | 149-151 °C | [3] |

| Flash Point | 48 °C | [3] |

| Density | 0.986 g/cm³ | [3] |

| Recommended Storage | -20°C | |

| Standard Inhibitor | Monomethyl ether hydroquinone (B1673460) (MEHQ), typically at 200 ppm |

Key Stability Concerns and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to polymerization and hydrolysis. Understanding these degradation pathways is crucial for maintaining the monomer's purity and reactivity.

Polymerization

Polymerization is the most significant stability concern for this compound. The methacrylate group is highly susceptible to free-radical polymerization, which can be initiated by heat, light (UV radiation), or the presence of radical-generating species.[4] This process is highly exothermic and can lead to a hazardous runaway reaction if not properly controlled.[4]

Furthermore, the propargyl group's terminal alkyne can also participate in side reactions during free-radical polymerization, leading to cross-linked or gelled products.[5] For applications requiring linear, well-defined polymers, anionic polymerization is often preferred as it offers better control and minimizes side reactions involving the alkyne group.[5]

To prevent premature polymerization during storage and handling, this compound is typically supplied with a free-radical inhibitor, most commonly monomethyl ether hydroquinone (MEHQ). MEHQ is effective at scavenging peroxy radicals, which are key intermediates in the free-radical polymerization chain reaction.[6] The inhibitory action of MEHQ is dependent on the presence of dissolved oxygen.[6]

| Inhibitor Parameter | Details | Citation(s) |

| Common Inhibitor | Monomethyl ether hydroquinone (MEHQ) | |

| Typical Concentration | 200 ppm | |

| Mechanism of Action | Scavenges peroxy radicals in the presence of oxygen to terminate polymerization chain reactions. | [6] |

| Thermal Stability | MEHQ consumption is negligible up to 60°C but increases at higher temperatures. | [7] |

The following diagram illustrates the simplified inhibition mechanism of MEHQ in preventing the free-radical polymerization of this compound.

Caption: Simplified mechanism of MEHQ inhibition of free-radical polymerization.

Hydrolysis

As an ester, this compound is susceptible to hydrolysis, which would result in the formation of methacrylic acid and propargyl alcohol. This degradation pathway is significantly accelerated under alkaline conditions (high pH).[1][8][9] Hydrolytic stability is a critical consideration in aqueous formulations and applications.

The following diagram illustrates the hydrolytic degradation pathway.

Caption: Hydrolytic degradation of this compound.

Thermal and Photodegradation

Exposure to elevated temperatures can provide the energy required to initiate thermal polymerization. While the degradation of the monomer itself is not extensively detailed, studies on poly(methacrylates) show that thermal degradation can lead to depolymerization, yielding the original monomer.[10]

UV radiation can also initiate free-radical polymerization and other degradation reactions.[11] Therefore, it is recommended to store this compound protected from light.

Experimental Protocols for Stability Assessment

A thorough assessment of this compound stability is essential for its effective use. This involves conducting forced degradation studies and employing appropriate analytical techniques to monitor the monomer's purity and the formation of degradation products.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[12][13] This information is invaluable for developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound (with and without inhibitor)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvent (e.g., acetonitrile (B52724), methanol)

-

Environmental chamber with controlled temperature and humidity

-

Photostability chamber

Protocol Outline:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration.

-

Acid Hydrolysis: Add HCl solution to the monomer solution and incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Add NaOH solution to the monomer solution and maintain at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Add H₂O₂ solution to the monomer solution and incubate at room temperature.

-

Thermal Degradation: Store the neat monomer or its solution in an oven at an elevated temperature (e.g., 70°C).

-

Photodegradation: Expose the monomer solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

Control Samples: Store control samples (unstressed) at the recommended storage condition (-20°C).

-

Time Points: Withdraw aliquots of stressed and control samples at various time points for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating method (e.g., HPLC-UV, GC-MS) to quantify the remaining this compound and detect any degradation products.

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Analytical Methods for Stability Monitoring

A combination of analytical techniques is recommended for a comprehensive stability assessment.

| Analytical Technique | Application | Citation(s) |

| HPLC-UV | Quantitative analysis of this compound purity and detection of non-volatile degradation products. A C18 column with a gradient of water and acetonitrile is a common starting point. | [7] |

| GC-MS | Determination of purity and identification of volatile impurities and degradation products. | [7] |

| ¹H NMR Spectroscopy | Structural confirmation and monitoring of polymerization by observing the disappearance of vinyl proton signals and the appearance of polymer backbone signals. | [1] |

| FTIR Spectroscopy | Monitoring the disappearance of characteristic peaks for the alkyne ( C≡C-H stretch at ~3300 cm⁻¹) and methacrylate (C=C stretch at ~1640 cm⁻¹) groups. | [14] |

Summary of Stability and Handling Recommendations

To ensure the quality and performance of this compound in research and development, the following practices are recommended:

-

Storage: Store at -20°C in a tightly sealed container, protected from light and moisture.

-

Inhibitor: Ensure the monomer is adequately inhibited with MEHQ, especially for prolonged storage or if it will be exposed to elevated temperatures. Monitor the inhibitor concentration if necessary.

-

Handling: Use in a well-ventilated area, avoiding contact with skin and eyes. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

-

Purification: If the inhibitor needs to be removed for specific polymerization techniques (e.g., anionic polymerization), it can be done by passing the monomer through a column of activated basic alumina (B75360) immediately before use.[15] The purified, inhibitor-free monomer should be used immediately as its stability is significantly reduced.

-

Compatibility: Avoid contact with strong oxidizing agents, acids, and bases.[1]

By adhering to these guidelines and implementing a robust stability testing program, researchers can ensure the reliability of this compound for their innovative polymer synthesis and drug development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3639348A - Copolymers of this compound and acrylate - Google Patents [patents.google.com]

- 6. US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers - Google Patents [patents.google.com]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. mdpi.com [mdpi.com]

- 9. d.lib.msu.edu [d.lib.msu.edu]

- 10. pharmtech.com [pharmtech.com]

- 11. Predictive Stability Testing Utilizing Accelerated Stability Assessment Program (ASAP) Studies | Springer Nature Experiments [experiments.springernature.com]

- 12. rjptonline.org [rjptonline.org]

- 13. medcraveonline.com [medcraveonline.com]

- 14. Preparation of Protein A Membranes Using this compound-Based Copolymers and Copper-Catalyzed Alkyne–Azide Click Chemistry [mdpi.com]

- 15. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Propargyl Methacrylate Polymerization using ATRP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of well-defined poly(propargyl methacrylate) (PPMA) using Atom Transfer Radical Polymerization (ATRP). PPMA is a versatile "clickable" polymer with a backbone of methacrylate (B99206) units, each bearing a reactive alkyne group. This functionality allows for post-polymerization modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, making it an invaluable platform for the development of advanced materials for drug delivery, bioconjugation, and other biomedical applications.

Due to the reactivity of the propargyl group, direct ATRP of this compound can be challenging. A more controlled and efficient approach involves the polymerization of a trimethylsilyl-protected monomer, trimethylsilyl (B98337) this compound (TMSPMA), followed by a straightforward deprotection step to yield the desired PPMA. This document details the Activators Regenerated by Electron Transfer (ARGET) ATRP of TMSPMA, a robust method that allows for polymerization with significantly reduced catalyst concentrations.

Key Applications in Drug Development

-

Drug Conjugation: The pendant alkyne groups on PPMA serve as handles for the covalent attachment of azide-functionalized drug molecules, enabling the creation of polymer-drug conjugates with controlled loading and release profiles.

-

Targeted Delivery: Targeting ligands (e.g., peptides, antibodies) can be "clicked" onto the PPMA backbone to facilitate site-specific drug delivery, enhancing therapeutic efficacy and reducing off-target effects.

-

Advanced Formulations: The amphiphilic nature of PPMA derivatives, achieved by conjugating both hydrophilic and hydrophobic moieties, allows for the formation of micelles and nanoparticles for encapsulating and delivering poorly soluble drugs.[1]

-

Enzyme Stabilization: PPMA and its derivatives have been shown to stabilize enzymes, enhancing their activity and stability in non-aqueous environments, which is crucial for biocatalysis and diagnostics.[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of poly(trimethylsilyl this compound) (PTMSPMA) via ARGET ATRP and its subsequent deprotection to poly(this compound) (PPMA).

Materials

-

Monomer: Trimethylsilyl this compound (TMSPMA)

-

Initiator: Ethyl α-bromophenylacetate (EBPA)

-

Catalyst: Copper(II) bromide (CuBr₂)

-

Ligand: 4,4'-Dinonyl-2,2'-bipyridine (dNbpy)

-

Reducing Agent: Copper wire (or a chemical reducing agent like ascorbic acid)

-

Solvents: Anisole (B1667542), Dimethylformamide (DMF), Tetrahydrofuran (THF)

-

Deprotection Reagents: Glacial acetic acid, Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)

-

Other: Methanol (B129727), Dichloromethane (DCM), Basic alumina (B75360)

Protocol 1: ARGET ATRP of Trimethylsilyl this compound (TMSPMA)

This protocol describes a typical ARGET ATRP of TMSPMA to synthesize a well-defined polymer.[1] The reaction is carried out under an inert atmosphere to prevent catalyst oxidation.

Procedure:

-

Catalyst Solution Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr₂ and dNbpy.

-

Reaction Mixture Preparation: To the flask, add anisole and DMF.

-

Monomer and Initiator Addition: Add the desired amount of TMSPMA monomer and the initiator (EBPA).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Initiation: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon). Introduce a coiled copper wire into the reaction mixture under a positive flow of the inert gas.

-

Polymerization: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 35 °C) and stir.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine the evolution of molecular weight and polydispersity.

-

Termination and Purification: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air. Dilute the viscous solution with DCM and pass it through a basic alumina plug to remove the copper catalyst.

-

Polymer Isolation: Concentrate the solution using a rotary evaporator and precipitate the polymer by adding it dropwise into a non-solvent like methanol with vigorous stirring.

-

Drying: Decant the supernatant and dry the precipitated polymer under vacuum overnight to obtain a white powder.

Protocol 2: Deprotection of Poly(trimethylsilyl this compound) (PTMSPMA) to Poly(this compound) (PPMA)

This protocol outlines the removal of the trimethylsilyl protecting group to yield the final "clickable" polymer.[1]

Procedure:

-

Dissolution: Dissolve the synthesized PTMSPMA in THF in a round-bottom flask.

-

Acidification: Add glacial acetic acid to the solution.

-

Inert Atmosphere: Purge the solution with an inert gas for approximately 20 minutes and then cool the flask to 0 °C in an ice bath.

-

Deprotection: Slowly add a 1 M solution of TBAF in THF to the cooled solution via a syringe.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.

-

Monitoring: Monitor the deprotection by ¹H NMR by observing the disappearance of the trimethylsilyl proton signal (around 0.2 ppm) and the appearance of the alkyne proton signal (around 2.5 ppm).

-

Purification: Once the deprotection is complete, remove the volatile components by rotary evaporation.

-

Precipitation: Precipitate the resulting polymer by adding the concentrated solution to methanol. Repeat the precipitation process several times to ensure the complete removal of TBAF and residual silane (B1218182) byproducts.

-

Drying: Decant the supernatant and dry the final PPMA polymer under vacuum overnight.

Data Presentation

The following tables summarize representative quantitative data for the ARGET ATRP of TMSPMA under different conditions.

Table 1: ARGET ATRP of TMSPMA - Reaction Conditions and Results

| Entry | [TMSPMA]:[EBPA]:[CuBr₂]:[dNbpy] | Solvent (v/v) | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| 1 | 200:1:0.1:0.2 | Anisole/DMF (1:1) | 35 | 6 | 75 | 32,000 | 1.15 | [1] |

| 2 | 400:1:0.1:0.2 | Anisole/DMF (1:1) | 35 | 12 | 70 | 58,000 | 1.20 | [1] |

| 3 | 600:1:0.1:0.2 | Anisole/DMF (1:1) | 35 | 24 | 65 | 85,000 | 1.27 | [1][2] |

Table 2: Copolymerization of MMA and TMSPMA by ARGET ATRP

| [MMA]:[TMSPMA] | [Monomer]:[EBPA]:[CuBr₂]:[dNbpy] | Solvent (v/v) | Temp (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| 9.9:1 | 200:1:0.1:0.2 | Anisole/DMF (1:1) | 35 | 31,500 | 1.17 | [1] |

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformations involved in the synthesis of PPMA.

Caption: Experimental workflow for the synthesis of PPMA.

Caption: Overall reaction scheme for PPMA synthesis.

References

Application Notes and Protocols for RAFT Polymerization of Propargyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of propargyl methacrylate (B99206) (PgMA). The methodologies outlined below are intended to guide researchers in synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are crucial for various applications in drug delivery, biomaterials, and nanotechnology.

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[1] The technique is valued for its compatibility with a wide range of monomers and reaction conditions.[1] Propargyl methacrylate is a particularly interesting monomer as the pendant alkyne group allows for post-polymerization modification via "click" chemistry, enabling the conjugation of biomolecules, drugs, or other functional moieties.

Data Presentation

The following table summarizes representative data from the RAFT polymerization of this compound under different experimental conditions. This data is compiled to facilitate comparison and aid in experimental design.

| Entry | RAFT Agent (CTA) | [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| 1 | Cyanoisopropyl dithiobenzoate (CPDB) | 100:1:0.2 | Toluene | 70 | 6 | 65 | 10,500 | 1.15 | Hypothetical Data |

| 2 | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | 200:1:0.2 | Dioxane | 60 | 8 | 72 | 21,000 | 1.20 | Hypothetical Data |

| 3 | 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) | 150:1:0.1 | DMF | 80 | 4 | 85 | 18,500 | 1.18 | Hypothetical Data |

| 4 | S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (BDMAT) | 100:1:0.25 | Acetonitrile | 65 | 7 | 58 | 9,800 | 1.25 | Hypothetical Data |

| 5 | SET-RAFT | Not Specified | Not Specified | Not Specified | Not Specified | - | - | ≤1.55 | [2] |

| 6 | Cyanoisopropyl dithiobenzoate (CPDB) with silyl-protected PgMA | - | - | - | - | - | 1000 - 13,600 | 1.07 - 1.29 | [3] |

Note: Entries 1-4 are based on typical conditions for methacrylate RAFT polymerization and serve as illustrative examples. Entries 5 and 6 are based on literature findings for this compound.

Experimental Protocols

Materials

-

This compound (PgMA), inhibitor removed

-

RAFT agent (e.g., Cyanoisopropyl dithiobenzoate (CPDB))

-

Initiator (e.g., Azobisisobutyronitrile (AIBN))

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)[4]

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask with a condenser and septum)[5]

-

Magnetic stirrer and stir bar

-

Oil bath or heating mantle with temperature controller[5]

-

Liquid nitrogen[5]

General Protocol for RAFT Polymerization of this compound

This protocol is a general guideline and may require optimization based on the specific RAFT agent and desired polymer characteristics.

-

Reagent Preparation : In a clean, dry Schlenk tube equipped with a magnetic stir bar, add the desired amounts of this compound, the chosen RAFT agent (e.g., CPDB), and the initiator (e.g., AIBN).

-

Solvent Addition : Add the anhydrous solvent to the Schlenk tube to achieve the desired monomer concentration.

-

Degassing : Seal the Schlenk tube with a rubber septum. Degas the reaction mixture to remove oxygen, which can terminate the polymerization. This is typically done by performing three to four freeze-pump-thaw cycles.[5]

-

Freeze the mixture using liquid nitrogen until it is completely solid.

-

Apply a vacuum to the flask for several minutes.

-

Close the vacuum line and thaw the mixture in a water bath. You will see bubbles of dissolved gas being released.

-

Repeat this cycle two to three more times.

-

-

Backfilling with Inert Gas : After the final thaw cycle, backfill the Schlenk tube with an inert gas like nitrogen or argon.[5]

-

Polymerization : Place the Schlenk tube in a preheated oil bath set to the desired reaction temperature (e.g., 60-80 °C).[5]

-

Monitoring the Reaction : The progress of the polymerization can be monitored by taking small aliquots of the reaction mixture at different time points and analyzing them by techniques such as ¹H NMR to determine monomer conversion and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.[5]

-

Quenching the Reaction : Once the desired monomer conversion or molecular weight is achieved, the polymerization can be terminated by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

-

Polymer Isolation and Purification : The polymer can be isolated by precipitating the reaction mixture into a non-solvent (e.g., cold methanol (B129727) or hexane). The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight. Further purification can be achieved by redissolving the polymer in a suitable solvent and re-precipitating it.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for RAFT polymerization.

RAFT Polymerization Mechanism

Caption: Key steps of the RAFT polymerization mechanism.

References

- 1. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers [mdpi.com]

- 2. SET-RAFT Polymerization of Progargyl Methacrylate and a One-Pot/One-Step Preparation of Side-chain Functionalized Polymers via Combination of SET-RAFT and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. boronmolecular.com [boronmolecular.com]

- 5. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Free Radical Polymerization of Propargyl Methacrylate: Managing Crosslinking for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl methacrylate (B99206) (PgMA) is a versatile monomer that incorporates a reactive alkyne functionality into a polymer backbone, making it a valuable building block for advanced materials in drug delivery, bioconjugation, and tissue engineering. However, the free radical polymerization of PgMA is often plagued by crosslinking issues, leading to insoluble gels and poorly defined materials. These application notes provide a detailed overview of the challenges and solutions associated with the free radical polymerization of PgMA, with a focus on controlled radical polymerization (CRP) techniques to mitigate crosslinking. Detailed experimental protocols for both conventional and controlled polymerization methods are presented, along with methods for characterizing the resulting polymers and quantifying crosslinking.

Introduction: The Promise and Peril of Poly(propargyl methacrylate)

Poly(this compound) (PPgMA) is a highly attractive polymer due to its pendant alkyne groups, which serve as "handles" for post-polymerization modification via highly efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward introduction of a wide range of functionalities, including bioactive molecules, targeting ligands, and imaging agents, making PPgMA a powerful platform for the development of sophisticated drug delivery systems and other biomedical materials.[1][2]

However, the very feature that makes PgMA so useful—the reactive alkyne group—also presents a significant challenge during its polymerization. Under conventional free radical polymerization conditions, the propagating radical can react not only with the methacrylate double bond but also with the pendant alkyne groups of other polymer chains. This leads to branching and, ultimately, the formation of an insoluble crosslinked network, particularly at higher monomer conversions. This lack of control over the polymer architecture severely limits the applications of PPgMA.

To overcome these challenges, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged as powerful tools for the synthesis of well-defined, linear PPgMA with controlled molecular weight and low polydispersity.[1][3]

Understanding and Mitigating Crosslinking

Crosslinking in the free radical polymerization of PgMA primarily occurs through side reactions involving the pendant alkyne groups. The propagating radical can add across the triple bond of a neighboring polymer chain, leading to the formation of a crosslink. This process is more pronounced at higher monomer conversions when the concentration of polymer chains with pendant alkynes is high.

Strategies to Minimize Crosslinking:

-

Controlled Radical Polymerization (CRP): Techniques like ATRP and RAFT maintain a low concentration of active radicals at any given time, which significantly suppresses termination and transfer reactions, including those leading to crosslinking.[1]

-

Low Monomer Conversion: Terminating the polymerization at low to moderate monomer conversions can prevent the formation of a significant number of crosslinks. However, this approach leads to lower yields.

-

Protecting Group Chemistry: The alkyne functionality can be protected with a bulky group (e.g., trimethylsilyl) prior to polymerization and deprotected afterward. This adds extra synthesis and purification steps but can be very effective.[4]

-

Copolymerization: Copolymerizing PgMA with a non-functional comonomer, such as methyl methacrylate (MMA), reduces the density of pendant alkyne groups along the polymer backbone, thereby decreasing the probability of crosslinking.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature on the controlled radical polymerization of PgMA, highlighting the impact of different polymerization techniques and conditions on the resulting polymer properties.

Table 1: Atom Transfer Radical Polymerization (ATRP) of this compound

| Monomer/Initiator/Catalyst/Ligand Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn | Reference |

| 100:1:1:2 (PgMA:EBiB:CuBr:PMDETA) | Anisole (B1667542) | 60 | 4 | 35 | 4,800 | 1.25 | Fictionalized Data |

| 200:1:1:2 (PgMA:EBiB:CuBr:PMDETA) | Anisole | 60 | 8 | 52 | 9,200 | 1.35 | Fictionalized Data |

| 100:1:0.5:1 (PgMA:EBiB:CuBr:Me6TREN) | Toluene (B28343) | 50 | 6 | 41 | 5,300 | 1.20 | Fictionalized Data |

EBiB: Ethyl α-bromoisobutyrate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; Me6TREN: Tris(2-(dimethylamino)ethyl)amine

Table 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound

| Monomer/CTA/Initiator Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn | Reference |

| 200:1:0.2 (PgMA:CPADB:AIBN) | Dioxane | 70 | 12 | 65 | 18,500 | 1.28 | Fictionalized Data |